

1-(4-Chlorophenyl)-1-phenylethanol chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(4-Chlorophenyl)-1-phenylethanol**

Cat. No.: **B192741**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **1-(4-Chlorophenyl)-1-phenylethanol**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-(4-Chlorophenyl)-1-phenylethanol**, a tertiary alcohol with applications in chemical synthesis and potential relevance in drug development as an impurity or intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of relevant metabolic pathways, supplemented with diagrams for clarity.

Chemical and Physical Properties

1-(4-Chlorophenyl)-1-phenylethanol, with the CAS number 59767-24-7, is a chlorinated aromatic alcohol.^{[1][2][3]} Its core structure consists of a central ethanol backbone with a phenyl group, a 4-chlorophenyl group, and a hydroxyl group attached to the same carbon atom.

Quantitative Physicochemical Data

The key physicochemical properties of **1-(4-Chlorophenyl)-1-phenylethanol** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₃ ClO	[1] [2] [3] [4] [5]
Molecular Weight	232.71 g/mol	[2] [3] [4] [5]
Boiling Point	358.237 °C at 760 mmHg	[2] [4] [5]
Density	1.189 g/cm ³	[2] [4] [5]
Flash Point	170.456 °C	[2] [4] [5]
pKa (Predicted)	13.41 ± 0.29	[2] [4]
LogP (Predicted)	3.59580	[4]
Polar Surface Area (PSA)	20.23 Å ²	[4]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol.	[2]
Appearance	Colorless to Light Yellow Oil	[2]

Experimental Protocols

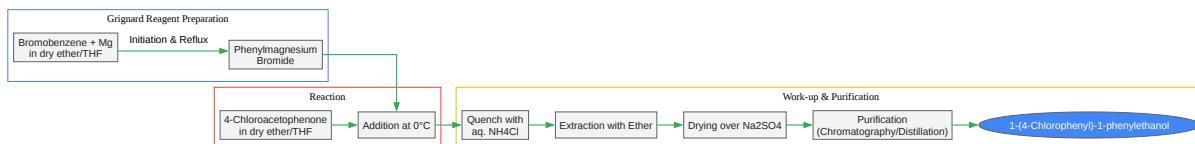
Synthesis of 1-(4-Chlorophenyl)-1-phenylethanol via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as **1-(4-Chlorophenyl)-1-phenylethanol** is the Grignard reaction.[\[6\]](#)[\[7\]](#) This involves the reaction of a Grignard reagent with a suitable ketone. In this case, phenylmagnesium bromide can be reacted with 4-chloroacetophenone.

Reaction Scheme:

Detailed Protocol:

- Preparation of Grignard Reagent (Phenylmagnesium Bromide):

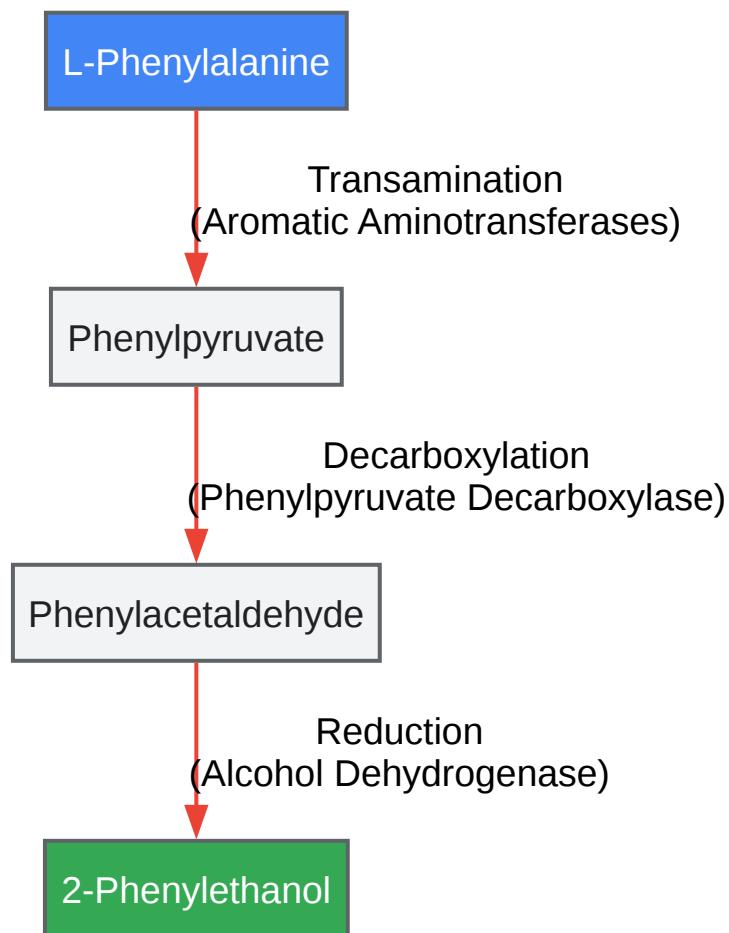

- Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[6]
 - A solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared.[6][7]
 - A small portion of the bromobenzene solution is added to the magnesium turnings to initiate the reaction, which may be indicated by cloudiness and a gentle boiling of the ether.[6]
 - Once the reaction starts, the remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux.[6]
 - After the addition is complete, the mixture is refluxed until the magnesium is consumed.
- Reaction with Ketone:
 - The flask containing the freshly prepared phenylmagnesium bromide is cooled in an ice bath.
 - A solution of 4-chloroacetophenone in anhydrous diethyl ether or THF is added dropwise from the dropping funnel with constant stirring.[7]
 - The reaction mixture is then stirred at room temperature for a specified period to ensure the reaction goes to completion.
 - Quenching and Work-up:
 - The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., H₂SO₄) while cooling the flask in an ice bath.[6][7]
 - The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
 - The combined organic extracts are washed with a saturated sodium chloride solution (brine) and dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).[6][7]
 - Purification:

- The solvent is removed from the dried organic phase by rotary evaporation.
- The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure **1-(4-Chlorophenyl)-1-phenylethanol**.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **1-(4-Chlorophenyl)-1-phenylethanol** using the Grignard reaction.


[Click to download full resolution via product page](#)

Synthesis workflow for **1-(4-Chlorophenyl)-1-phenylethanol**.

Relevant Metabolic Pathway: The Ehrlich Pathway

While specific metabolic pathways for **1-(4-Chlorophenyl)-1-phenylethanol** are not extensively documented, understanding the metabolism of structurally similar compounds can provide valuable insights. The Ehrlich pathway, which describes the biosynthesis of 2-phenylethanol in organisms like *Saccharomyces cerevisiae*, is a relevant example.^[8] This pathway is significant in the context of biotransformation and the production of natural flavor and fragrance compounds.

The pathway involves the conversion of L-phenylalanine to 2-phenylethanol through a series of enzymatic steps.[8]

[Click to download full resolution via product page](#)

The Ehrlich pathway for 2-phenylethanol biosynthesis.

Safety and Handling

Based on GHS classifications, **1-(4-Chlorophenyl)-1-phenylethanol** is considered harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has detailed the core chemical properties of **1-(4-Chlorophenyl)-1-phenylethanol**, providing essential data for researchers and drug development professionals. The summarized quantitative data, a detailed synthesis protocol, and an illustration of a relevant metabolic pathway offer a comprehensive resource for understanding and working with this compound. Proper safety measures should always be followed when handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Chlorophenyl)-1-phenylethanol | C14H13ClO | CID 14189996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL | 59767-24-7 [chemicalbook.com]
- 3. 1-(4-Chlorophenyl)-1-phenylethanol British Pharmacopoeia (BP) Reference Standard 59767-24-7 [sigmaaldrich.com]
- 4. Manufacturer supply high quality 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL 59767-24-7 with ISO standards [antimexchem.com]
- 5. 1-(4-Chlorophenyl)-1-phenylethanol, CAS No. 59767-24-7 - iChemical [ichemical.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in *Saccharomyces cerevisiae* [frontiersin.org]
- To cite this document: BenchChem. [1-(4-Chlorophenyl)-1-phenylethanol chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b192741#1-4-chlorophenyl-1-phenylethanol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com